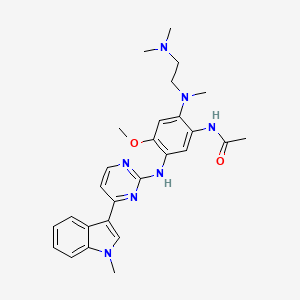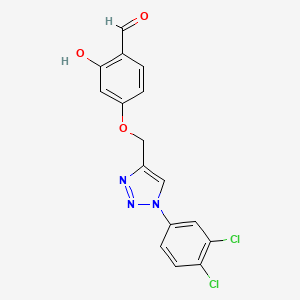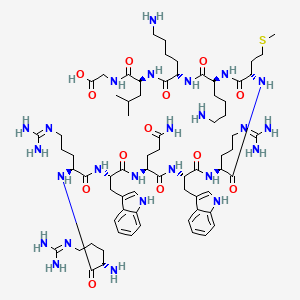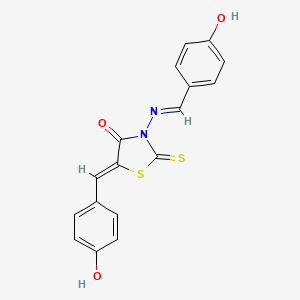
Alr2-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alr2-IN-3 is a potent inhibitor of the enzyme aldose reductase (ALR2), which plays a crucial role in the polyol pathway by catalyzing the reduction of glucose to sorbitol. This compound has shown significant potential in the treatment of diabetic complications, particularly in preventing the accumulation of sorbitol that can lead to various diabetic complications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alr2-IN-3 involves the reaction of specific thiazolidinone derivatives with various amines. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and precise control of reaction parameters to maximize yield and purity. The final product undergoes rigorous quality control to ensure it meets the required standards for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions: Alr2-IN-3 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include various amines, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various derivatives with potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Alr2-IN-3 has been extensively studied for its potential in treating diabetic complications. It has shown promise in inhibiting aldose reductase, thereby preventing the accumulation of sorbitol and reducing the risk of complications such as neuropathy, retinopathy, and nephropathy . Additionally, this compound has been explored for its potential use in other medical conditions where aldose reductase plays a role .
Wirkmechanismus
Alr2-IN-3 exerts its effects by binding to the active site of aldose reductase, thereby inhibiting its activity. This inhibition prevents the reduction of glucose to sorbitol, reducing the accumulation of sorbitol in tissues and mitigating the associated complications . The molecular targets and pathways involved include the polyol pathway and the regulation of osmotic balance within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Alr2-IN-3 include other aldose reductase inhibitors such as epalrestat, sorbinil, and zopolrestat .
Uniqueness: this compound is unique in its high potency and selectivity for aldose reductase compared to other inhibitors. It has demonstrated superior binding affinity and inhibitory activity, making it a promising candidate for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H12N2O3S2 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12N2O3S2/c20-13-5-1-11(2-6-13)9-15-16(22)19(17(23)24-15)18-10-12-3-7-14(21)8-4-12/h1-10,20-21H/b15-9-,18-10+ |
InChI-Schlüssel |
FWENLZVISCLCNP-PFVOVTSXSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


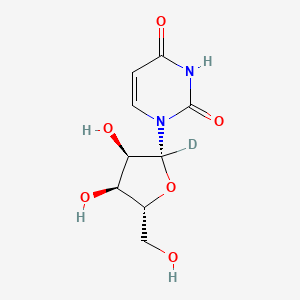
![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
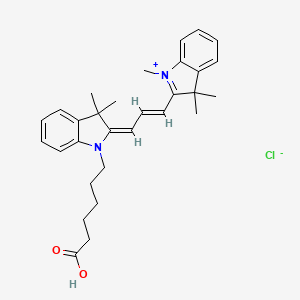
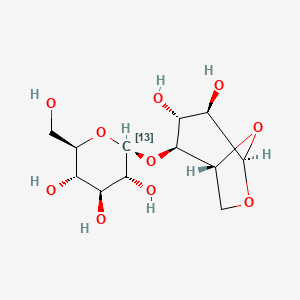
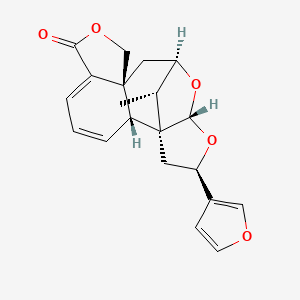
![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)
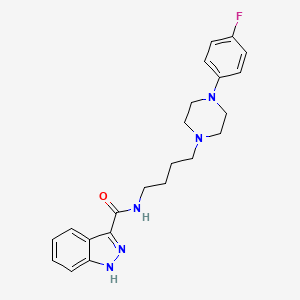
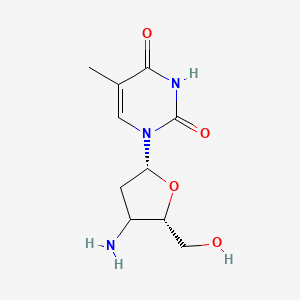
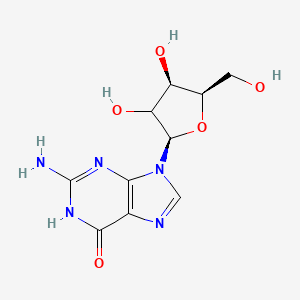
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)
